molecular formula C25H19ClFNO4 B11571097 2-(4-chloro-3-methylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide

Cat. No.: B11571097
M. Wt: 451.9 g/mol
InChI Key: FNBWWNDKEHAEFT-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzoyl Group: This step may involve Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst.

    Attachment of the Propanamide Moiety: This can be done through amide bond formation using coupling reagents such as EDCI or DCC.

    Chloromethylation and Phenoxy Substitution: The final steps involve chloromethylation of the aromatic ring followed by nucleophilic substitution with 4-chloro-3-methylphenol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogenation catalysts.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic rings.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible applications in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide
  • 2-(4-chloro-2-methylphenoxy)-2’-(trifluoromethyl)acetanilide
  • 2-(4-chlorophenoxy)-2’-(trifluoromethyl)acetanilide

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide is unique due to the presence of both benzofuran and fluorobenzoyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H19ClFNO4

Molecular Weight

451.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide

InChI

InChI=1S/C25H19ClFNO4/c1-14-13-18(11-12-20(14)26)31-15(2)25(30)28-22-19-5-3-4-6-21(19)32-24(22)23(29)16-7-9-17(27)10-8-16/h3-13,15H,1-2H3,(H,28,30)

InChI Key

FNBWWNDKEHAEFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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